2-Chloro-5-iodoquinazolin-4-amine is an organic compound with the molecular formula and a molecular weight of 305.5 g/mol. It is classified as a derivative of quinazoline, which consists of fused benzene and pyrimidine rings. This compound features chlorine and iodine substituents at the 2 and 5 positions, respectively, along with an amino group at the 4 position. It typically appears as a white to light yellow crystalline powder and is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile.
The compound is primarily synthesized in laboratory settings for research purposes. It is not intended for human therapeutic applications or veterinary use, emphasizing its role in scientific research rather than clinical practice.
2-Chloro-5-iodoquinazolin-4-amine belongs to the class of heterocyclic compounds known as quinazolines, which are recognized for their diverse biological activities. These compounds have been extensively studied for potential therapeutic applications, particularly in medicinal chemistry.
The synthesis of 2-Chloro-5-iodoquinazolin-4-amine can be accomplished through various methods, with one common approach involving the reaction of 4-amino-5-iodoquinazoline with chloroacetyl chloride. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to minimize side reactions.
The reaction proceeds through the formation of an intermediate that ultimately yields the target compound. In industrial settings, production can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may enhance efficiency and yield, while purification techniques like recrystallization and chromatography are employed to achieve high purity.
The molecular structure of 2-Chloro-5-iodoquinazolin-4-amine consists of a quinazoline core with specific substituents at designated positions:
This structural arrangement influences both its chemical reactivity and biological activity.
2-Chloro-5-iodoquinazolin-4-amine can undergo a variety of chemical reactions:
For these reactions, common reagents include:
The major products from these reactions include various substituted quinazoline derivatives with diverse functional groups .
The mechanism of action for 2-Chloro-5-iodoquinazolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition can lead to modulation of cellular processes such as proliferation, apoptosis, and inflammation .
2-Chloro-5-iodoquinazolin-4-amine appears as a white to light yellow crystalline powder. Its solubility in organic solvents like dimethyl sulfoxide indicates its utility in various chemical reactions.
The compound's reactivity is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions. The presence of both chlorine and iodine enhances its potential for various coupling reactions, making it a versatile building block in organic synthesis.
2-Chloro-5-iodoquinazolin-4-amine has several scientific uses:
The quinazoline scaffold of 2-chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8, C₈H₅ClIN₃) is strategically constructed through cyclocondensation reactions that form the bicyclic ring system prior to halogen functionalization. The Niementowski synthesis represents a foundational approach, where anthranilic acid derivatives undergo condensation with nitrile sources (e.g., formamide) at elevated temperatures (125–130°C) to yield 4-oxoquinazoline intermediates [8]. This method provides direct access to the oxidized quinazoline core but requires subsequent halogenation steps to install the specific chloro and iodo substituents.
Modern adaptations employ isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) as a superior electrophile for quinazoline annulation. As demonstrated in the modified Coppola synthesis, isatoic anhydride undergoes ring-opening by the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (DMA) at 100°C, followed by dehydrative cyclization. This one-pot sequence efficiently yields 2-methyl-4-oxoquinazoline derivatives with halogen-compatible benzene ring substitutions (e.g., 6-, 7-, or 8-halo groups) in 47–97% yield [5]. The reaction proceeds via nucleophilic acyl substitution at the anhydride's carbonyl, forming an open-chain amide-ketone intermediate that undergoes 6-exo-trig cyclization and dehydration. Crucially, this method tolerates pre-installed halogen atoms on the anthranilic acid precursor, enabling late-stage functionalization of the quinazoline ring system [8].
Table 1: Cyclocondensation Approaches to Halogen-Compatible Quinazoline Cores
Method | Precursors | Conditions | Key Advantages | Reported Yield Range |
---|---|---|---|---|
Classical Niementowski | Anthranilic acid + formamide | 125–130°C, neat | Single-step ring formation | Moderate (40–65%) |
Modified Coppola | Isatoic anhydride + β-ketoester enolate | NaOH, DMA, 100°C | Halogen tolerance; scalable (>25 g) | 47–97% |
Grimmel-Guinther-Morgan | Anthranilic acid + amine | PCl₃, toluene, reflux | Direct 2,3-disubstitution | 50–75% |
From o-ureidobenzoic acid | Anthranilic acid + KOCN | Acid/alkaline cyclization | Access to 2,4-dioxoquinazolines | 60–80% |
Site-selective installation of chlorine at C2 and iodine at C5 on the quinazoline scaffold exploits both inherent electronic bias and stepwise protection/deprotection strategies. Chlorination at the electron-deficient C2 position is optimally achieved using phosphorus oxychloride (POCl₃) as both reagent and solvent under reflux conditions (105–110°C). This electrophilic chlorination converts the 4-oxo group to a 4-chloro leaving group while simultaneously chlorinating C2, yielding 2,4-dichloroquinazoline intermediates. Kinetic studies reveal C2 chlorination precedes C4 substitution due to greater nucleofugality of the oxygen at C4 [3].
Subsequent iodination at C5 employs molecular iodine with oxidizing agents (e.g., KIO₃, H₂O₂) or N-iodosuccinimide (NIS) in polar aprotic solvents (DMF, acetonitrile). The C5 position's enhanced nucleophilicity, conferred by the ortho-amine group's resonance effect, enables regioselective electrophilic aromatic substitution (SEAr). Critical parameters for high C5 selectivity include:
Alternatively, ortho-iodoaniline precursors can be used in cyclocondensation, though this requires halogen-stable conditions during quinazoline ring formation [6]. Post-functionalization via cross-coupling (e.g., Suzuki, Sonogashira) confirms the reactivity of C5–I, demonstrating its utility for derivatization while preserving the C2–Cl as a complementary leaving group.
Table 2: Optimization Parameters for Sequential Halogenation
Step | Reagent System | Solvent | Temp (°C) | Time (h) | Selectivity (C5-I:C4-I) | Key Side Reactions |
---|---|---|---|---|---|---|
Chlorination | POCl₃ (neat) | None | 105–110 | 4–6 | N/A | Hydrolysis to oxoquinazoline |
POCl₃/DMF (cat.) | Toluene | 80–90 | 8–12 | N/A | Dimethylamide formation | |
Iodination | I₂/KIO₃ (1:0.5) | DMF | 60–70 | 2–3 | 95:5 | C7 iodination |
NIS | MeCN | 25–40 | 1–2 | 98:2 | N-succinimide adducts |
POCl₃ serves dual functions in quinazoline chemistry: facilitating deoxygenative aromatization and enabling electrophilic chlorination. For dihydroxy-4-oxoindenopyrrole precursors, POCl₃ in DMF at 80–100°C mediates vicinal hydroxyl elimination, C–C π-bond formation, and electrophilic chlorination at the benzylic methyl group in a single pot (58–93% yield) [2]. This transformation proceeds through:
Transposed to quinazolines, POCl₃ converts 5-iodo-4-hydroxyquinazoline to 2,4-dichloro-5-iodoquinazoline via a transient dichlorophosphate ester. Subsequent ammonia treatment in dioxane selectively displaces the C4 chlorine, yielding the target 4-amino compound while retaining C2–Cl and C5–I. Solvent optimization reveals DMF maximizes yield (82%) versus alternatives (toluene: 27%, MeCN: 58%), attributed to its dual role as catalyst (Vilsmeier complex formation) and polar aprotic medium [2] [9]. Recent advances employ catalytic POCl₃ (0.2–0.5 equiv) with stoichiometric oxidants (e.g., o-chloranil) for aromatization, reducing phosphorus waste while maintaining efficiency.
Solid-phase synthesis enables rapid diversification of 2-chloro-5-iodoquinazolin-4-amine through site-selective cross-coupling at C5–I, leveraging the orthogonality of phosphoramidite chemistry. The process utilizes controlled pore glass (CPG) or polystyrene (PS) resins functionalized with the first nucleoside (typically 3'-attached):
The C5–iodo position participates in on-resin Sonogashira, Suzuki, or Heck couplings after oligonucleotide chain assembly. Palladium catalysts (e.g., Pd(PPh₃)₄, 5 mol%) with arylboronic acids or terminal alkynes in DMF/H₂O (95:5) at 50°C afford conjugated derivatives without phosphodiester cleavage. Post-coupling, the oligonucleotide-quinazoline conjugate is cleaved from the resin using ammonium hydroxide (55°C, 12h), with simultaneous deprotection of nucleobases. This approach achieves stepwise yields >98.5% per cycle for 20-mers (overall yield >82%), as monitored by trityl cation release (λmax 495 nm) [6].
Table 3: Solid-Phase Derivatives of 2-Chloro-5-iodoquinazolin-4-amine
Derivative Type | Coupling Partner | Catalyst System | On-Resin Yield | Post-Cleavage Application |
---|---|---|---|---|
5-Arylquinazoline | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85–92% | Kinase inhibitors |
5-Alkynylquinazoline | Terminal alkyne | Pd/CuI, Et₃N | 78–88% | Fluorescent probes |
5-Vinylquinazoline | Acrylate | Pd(OAc)₂, P(o-tol)₃ | 70–75% | Michael acceptors |
5-Aminoquinazoline | Benzophenone imine | Pd₂(dba)₃, Xantphos | 80–85% | Soluble guanylate cyclase modulators |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2